ALD Temperature Window: Ga(TMHD)₃ Extends Deposition to 100 °C, Outperforming Ga(acac)₃ and TMGa
In plasma‑enhanced ALD using O₂ plasma as co‑reactant, Ga(TMHD)₃ exhibits a constant growth rate of 0.1 Å/cycle over a deposition temperature range of 100–400 °C [1]. Comparatively, Ga(acac)₃ under similar plasma‑enhanced conditions shows a self‑limiting window only between 150 and 320 °C [2], while TMGa with ozone is limited to 200–375 °C [3]. The 100 °C lower limit of Ga(TMHD)₃ enables deposition on temperature‑sensitive substrates that cannot tolerate ≥150 °C, and the 400 °C upper limit exceeds the thermal stability ceiling of Ga(acac)₃ (~300 °C decomposition onset) .
| Evidence Dimension | ALD self‑limiting temperature window |
|---|---|
| Target Compound Data | 100–400 °C (Ga(TMHD)₃ + O₂ plasma) |
| Comparator Or Baseline | Ga(acac)₃: 150–320 °C; TMGa: 200–375 °C |
| Quantified Difference | Lower limit 50 °C below Ga(acac)₃; 100 °C below TMGa; upper limit 80 °C above Ga(acac)₃ |
| Conditions | Plasma‑enhanced ALD, O₂ plasma, SiO₂/Si substrates; Ga(acac)₃ data from remote ICP O₂ plasma, Si(100) [1][2][3] |
Why This Matters
A broader process window reduces the need for precise temperature control and enables integration with thermally fragile substrates (polymers, flexible electronics, III‑V passivation) that cannot withstand ≥150 °C, directly expanding the accessible application space.
- [1] R. K. Ramachandran et al., 'Plasma enhanced atomic layer deposition of Ga₂O₃ thin films', J. Mater. Chem. A, 2014, 2, 19232–19238. View Source
- [2] Characterization of Plasma-Enhanced Atomic Layer Deposited Ga₂O₃ using Ga(acac)₃ On GaN, Arizona State University, 2018. CORE ID 51562292. View Source
- [3] D. J. Comstock, J. W. Elam, 'Atomic Layer Deposition of Ga₂O₃ Films Using Trimethylgallium and Ozone', Chem. Mater., 2012, 24, 4011–4018. View Source
